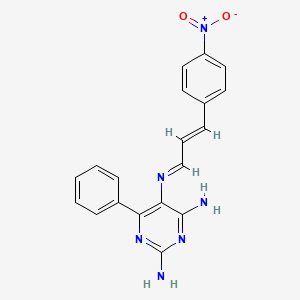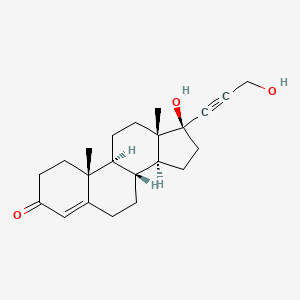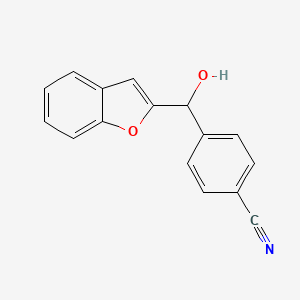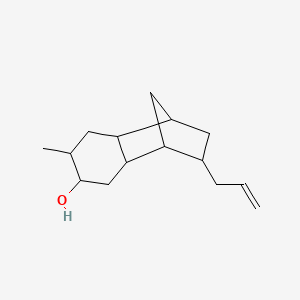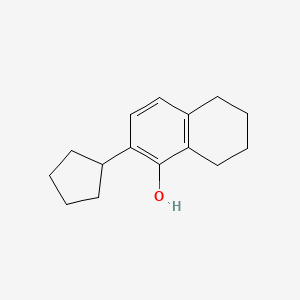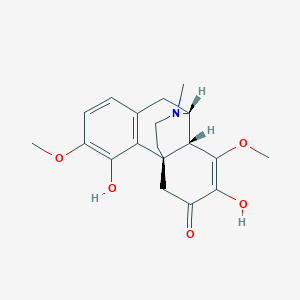
Carococculine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carococculine is a naturally occurring alkaloid found in the plant species Cocculus carolinus. It has the molecular formula C19H23NO5 and a molecular weight of 345.395 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carococculine can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of starting materials such as morphinan derivatives, which undergo a series of hydroxylation, methylation, and oxidation reactions to form the final product .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the stems and leaves of Cocculus carolinus. The extraction process includes the use of solvents such as ethanol, followed by purification steps to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Carococculine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Carococculine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Wirkmechanismus
The mechanism of action of Carococculine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Carococculine is unique due to its specific chemical structure and properties. Similar compounds include:
Magnoflorine: Another alkaloid with similar biological activities.
Palmatine: Known for its antimicrobial properties.
Sinoacutine: Studied for its potential therapeutic effects
This compound stands out due to its distinct molecular structure and the specific biological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
54302-44-2 |
|---|---|
Molekularformel |
C19H23NO5 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
(1S,9R,10R)-3,12-dihydroxy-4,11-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO5/c1-20-7-6-19-9-12(21)16(22)18(25-3)15(19)11(20)8-10-4-5-13(24-2)17(23)14(10)19/h4-5,11,15,22-23H,6-9H2,1-3H3/t11-,15-,19-/m1/s1 |
InChI-Schlüssel |
OTYKXNWPUNSPSI-PRIMNGNOSA-N |
Isomerische SMILES |
CN1CC[C@]23CC(=O)C(=C([C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O)OC)O |
Kanonische SMILES |
CN1CCC23CC(=O)C(=C(C2C1CC4=C3C(=C(C=C4)OC)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


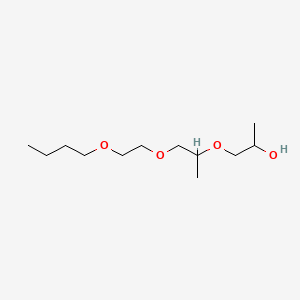
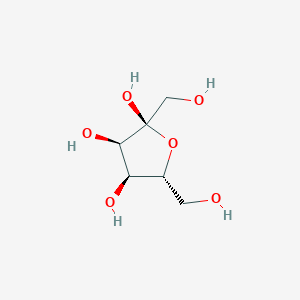
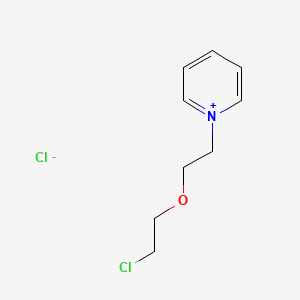
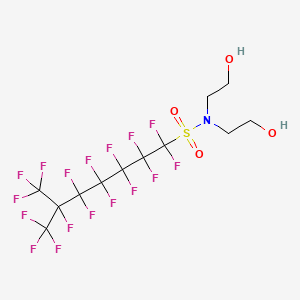
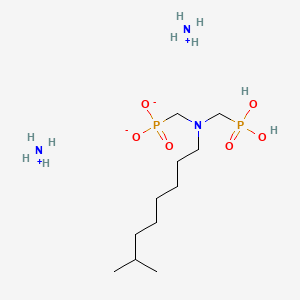
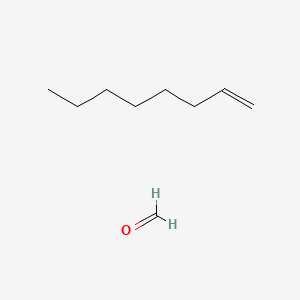
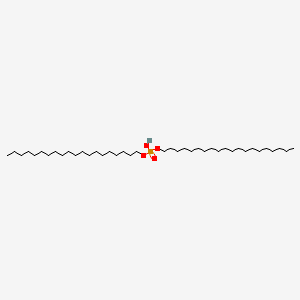
![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)
